(1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features a cyclopropylmethyl group, a dimethylamino benzoyl moiety, and a diazabicyclo nonanone core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the diazabicyclo nonanone core through a series of cyclization reactions. The cyclopropylmethyl group and the dimethylamino benzoyl moiety are then introduced via selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties.
Scientific Research Applications
(1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-6-(cyclopropylmethyl)-3-[2-(methylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(cyclopropylmethyl)-3-[2-(ethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
Compared to similar compounds, (1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one stands out due to its specific functional groups and stereochemistry, which confer unique chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-21(2)18-6-4-3-5-17(18)20(25)22-12-15-9-10-16(13-22)23(19(15)24)11-14-7-8-14/h3-6,14-16H,7-13H2,1-2H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNISTRNHHKZLRN-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CC3CCC(C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC=C1C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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